molecular formula C8H11NO2 B3355560 4,5-Dimethoxy-2-methylpyridine CAS No. 62885-48-7

4,5-Dimethoxy-2-methylpyridine

Cat. No.: B3355560
CAS No.: 62885-48-7
M. Wt: 153.18 g/mol
InChI Key: ZILXOSUXPQMLND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethoxy-2-methylpyridine is a heterocyclic organic compound with the molecular formula C8H11NO2 It is characterized by a pyridine ring substituted with two methoxy groups at the 4 and 5 positions and a methyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxy-2-methylpyridine can be achieved through several methods. One common approach involves the methylation of 4,5-dimethoxypyridine. This process typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The process involves the reaction of 4,5-dimethoxypyridine with methylating agents under controlled temperature and pressure conditions. The use of catalysts such as Raney nickel can further improve the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethoxy-2-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Electrophilic substitution reactions can occur at the 3-position of the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products:

Scientific Research Applications

4,5-Dimethoxy-2-methylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-2-methylpyridine involves its interaction with various molecular targets. The methoxy groups enhance its lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence signal transduction pathways and gene expression .

Comparison with Similar Compounds

    2-Methylpyridine: Lacks the methoxy groups, resulting in different chemical properties.

    4,5-Dimethoxypyridine: Lacks the methyl group, affecting its reactivity and applications.

    2,6-Dimethylpyridine: Has two methyl groups, leading to different steric and electronic effects.

Uniqueness: 4,5-Dimethoxy-2-methylpyridine is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties. The combination of these substituents enhances its potential as a versatile intermediate in organic synthesis and its applicability in various research fields .

Properties

IUPAC Name

4,5-dimethoxy-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6-4-7(10-2)8(11-3)5-9-6/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILXOSUXPQMLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595403
Record name 4,5-Dimethoxy-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62885-48-7
Record name 4,5-Dimethoxy-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dimethoxy-2-methylpyridine
Reactant of Route 2
Reactant of Route 2
4,5-Dimethoxy-2-methylpyridine
Reactant of Route 3
Reactant of Route 3
4,5-Dimethoxy-2-methylpyridine
Reactant of Route 4
Reactant of Route 4
4,5-Dimethoxy-2-methylpyridine
Reactant of Route 5
Reactant of Route 5
4,5-Dimethoxy-2-methylpyridine
Reactant of Route 6
Reactant of Route 6
4,5-Dimethoxy-2-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.